![molecular formula C17H10N4OS2 B2621158 N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207045-58-6](/img/structure/B2621158.png)
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound that incorporates multiple fused ring systems. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of thiazole and thiadiazole rings in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthylene-1,2-dione with appropriate amines and sulfur-containing reagents under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of thiazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity set it apart from other similar compounds.
属性
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4OS2/c1-8-14(24-21-20-8)16(22)19-17-18-13-10-6-2-4-9-5-3-7-11(12(9)10)15(13)23-17/h2-7H,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQSVRKKPVHNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2621075.png)
![(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2621077.png)
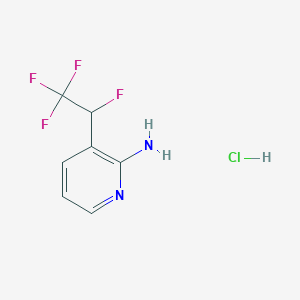
![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)
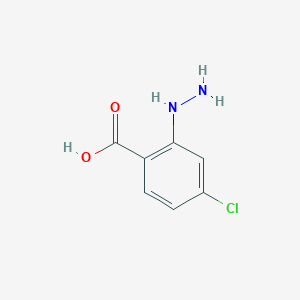
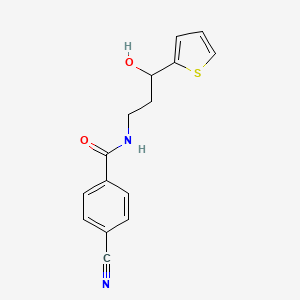
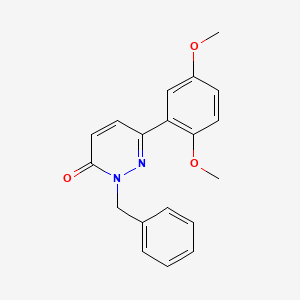
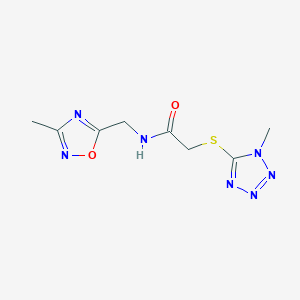


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)
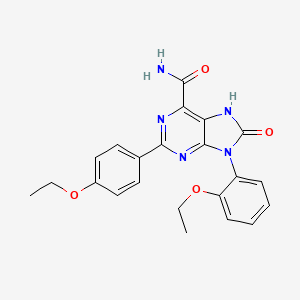
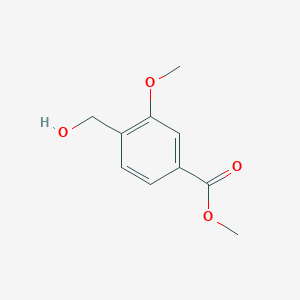
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)
